molecular formula C24H46N4O8 B2976351 tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hemioxalate CAS No. 2387597-77-3

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hemioxalate

Cat. No.: B2976351
CAS No.: 2387597-77-3
M. Wt: 518.652
InChI Key: XNVGWPUBYBCUBK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hemioxalate is a chemical compound that belongs to the class of piperidine derivatives. It is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)piperidine-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H22N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-6-4-9(8-12)5-7-13;3-1(4)2(5)6/h2*9H,4-8,12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVGWPUBYBCUBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CN.CC(C)(C)OC(=O)N1CCC(CC1)CN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hemioxalate typically involves the protection of the piperidine nitrogen followed by the introduction of the aminomethyl group. One common method involves the reaction of tert-butyl 4-piperidinecarboxylate with formaldehyde and hydrogen cyanide to form the aminomethyl derivative. The reaction conditions usually require a base such as sodium hydroxide and a solvent like methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hemioxalate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hemioxalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system agents.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hemioxalate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(aminomethyl)phenylpiperidine-1-carboxylate
  • tert-Butyl 4-amino-1-piperidinecarboxylate

Uniqueness

tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate hemioxalate is unique due to its specific aminomethyl substitution, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic pathways.

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